![molecular formula C18H19ClN2O B2718364 4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide CAS No. 305373-16-4](/img/structure/B2718364.png)
4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide
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Description
“4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide” is a chemical compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide” include a molecular formula of C17H19ClN2O2S, an average mass of 350.863 Da, and a monoisotopic mass of 350.085571 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 518.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine-containing compounds serve as essential building blocks for drug construction. Their synthesis has been widely explored, and they feature prominently in pharmaceuticals. Researchers have investigated various synthetic methods for substituted piperidines, aiming for cost-effective and efficient routes. The piperidine cycle appears in more than twenty classes of pharmaceuticals and alkaloids .
Cancer Research
Researchers have synthesized N-(piperidine-4-yl) benzamide compounds and explored their effects on cancer cells. Structure-activity relationship studies revealed that certain substituents (e.g., halogen, carboxyl, nitro, or methyl groups) on the piperidine ring can enhance cytotoxicity .
Biological Evaluation of Potential Drugs
The discovery and biological evaluation of potential drugs containing the piperidine moiety remain an active area of research. Scientists investigate the pharmacological activity of synthetic and natural piperidines, aiming to identify novel drug candidates .
Hydrogenation and Cyclization Reactions
Researchers have explored intra- and intermolecular reactions leading to the formation of various piperidine derivatives. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. Hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions contribute to the diversity of piperidine-based compounds .
Spiropiperidines and Condensed Piperidines
Spiropiperidines and condensed piperidines represent interesting structural motifs. Their synthesis and potential applications in drug discovery warrant further investigation .
properties
IUPAC Name |
4-chloro-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c19-15-6-4-14(5-7-15)18(22)20-16-8-10-17(11-9-16)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOZDVRRAJEHIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-(piperidin-1-yl)phenyl)benzamide |
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